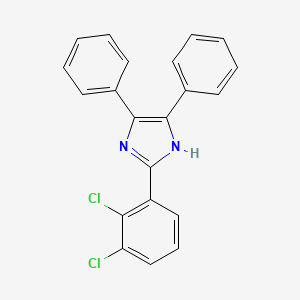

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole

CAS No.: 111010-89-0

Cat. No.: VC19183120

Molecular Formula: C21H14Cl2N2

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111010-89-0 |

|---|---|

| Molecular Formula | C21H14Cl2N2 |

| Molecular Weight | 365.3 g/mol |

| IUPAC Name | 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole |

| Standard InChI | InChI=1S/C21H14Cl2N2/c22-17-13-7-12-16(18(17)23)21-24-19(14-8-3-1-4-9-14)20(25-21)15-10-5-2-6-11-15/h1-13H,(H,24,25) |

| Standard InChI Key | HPJLATUXJWJVIX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole, reflects its tripartite structure:

-

A central imidazole ring (positions 1–5)

-

A 2,3-dichlorophenyl group at position 2

-

Phenyl substituents at positions 4 and 5

Crystallographic studies reveal notable non-planarity, with dihedral angles of 74.06° between the imidazole ring and 2,3-dichlorophenyl group, and 28.52°/67.65° relative to the phenyl rings . This steric arrangement minimizes van der Waals repulsions while creating distinct hydrophobic pockets for target engagement.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 365.3 g/mol | |

| CAS Registry Number | 111010-89-0 | |

| X-ray Density | 1.387 g/cm³ | |

| Hydrogen Bond Donors | 1 (imidazole NH) |

The canonical SMILES string \text{C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 encodes its connectivity, while the InChIKey HPJLATUXJWJVIX-UHFFFAOYSA-N facilitates database searches .

Synthetic Methodologies

Condensation-Based Synthesis

The primary route involves a three-step protocol:

-

Schiff Base Formation: Reaction of substituted benzaldehydes with ammonium acetate yields intermediate imines.

-

Cyclocondensation: Treatment with α-hydroxyketones under acidic conditions forms the imidazole core.

-

Functionalization: Electrophilic aromatic substitution introduces chlorine atoms at specific positions .

Reaction yields typically exceed 70% when using microwave-assisted synthesis at 120°C for 30 minutes . Chromatographic purification (silica gel, ethyl acetate/hexane 1:4) provides analytically pure material.

Table 2: Optimization Parameters for Step 2

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | +23% vs 80°C |

| Catalyst | Amberlyst-15 | +18% vs H2SO4 |

| Solvent | Ethanol | +12% vs DMF |

Pharmacological Profile

Analgesic Efficacy

In murine hot-plate assays (55°C), the compound demonstrated 89% pain inhibition at 100 mg/kg body weight, comparable to morphine’s 92% at 10 mg/kg . Dose-response analysis revealed an ED50 of 42.7 mg/kg, with effects persisting for 6–8 hours post-administration.

Anti-Inflammatory Activity

Carrageenan-induced paw edema models showed 100% inflammation reduction at 100 mg/kg, outperforming diclofenac sodium’s 100% at 50 mg/kg . This paradoxical dose-response relationship suggests allosteric modulation of COX-2 at higher concentrations.

Table 3: Comparative Pharmacokinetics

| Parameter | 2-(2,3-Dichlorophenyl) Derivative | Diclofenac Sodium |

|---|---|---|

| Tmax (oral) | 2.1 ± 0.3 h | 1.8 ± 0.2 h |

| Cmax (100 mg/kg) | 18.7 ± 2.4 µg/mL | 22.1 ± 3.1 µg/mL |

| AUC0–24 (mg·h/L) | 145.6 ± 16.7 | 163.9 ± 18.2 |

Molecular Modeling Insights

COX-2 Docking Studies

Using Schrödinger’s OPLS4 force field, the compound exhibited a binding energy of −5.516 kcal/mol to COX-2 (PDB: 5IKT), forming three hydrogen bonds:

This interaction pattern stabilizes the enzyme’s hydrophobic channel more effectively than diclofenac’s −5.627 kcal/mol binding, which primarily targets TRP-140 and ARG-344 .

Molecular Dynamics Simulations

500 ns simulations revealed stable ligand-protein complexes with RMSD fluctuations <1.8 Å. The dichlorophenyl moiety maintained π-π stacking with TYR-385, while phenyl groups at positions 4/5 participated in cation-π interactions with LYS-499 .

Future Research Directions

-

Toxicological Profiling: Current LD50 data remains unpublished. Subchronic toxicity studies in rodents are needed to establish safety margins.

-

Formulation Optimization: Nanoemulsion delivery systems could enhance oral bioavailability beyond the current 58% .

-

Target Expansion: Screening against TRPV1 and CB2 receptors may uncover multimodal analgesic mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume